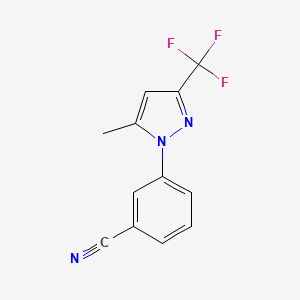

3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile

CAS No.: 209958-67-8

Cat. No.: VC2356391

Molecular Formula: C12H8F3N3

Molecular Weight: 251.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 209958-67-8 |

|---|---|

| Molecular Formula | C12H8F3N3 |

| Molecular Weight | 251.21 g/mol |

| IUPAC Name | 3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzonitrile |

| Standard InChI | InChI=1S/C12H8F3N3/c1-8-5-11(12(13,14)15)17-18(8)10-4-2-3-9(6-10)7-16/h2-6H,1H3 |

| Standard InChI Key | CCGSYRHGIZXTOX-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C2=CC=CC(=C2)C#N)C(F)(F)F |

| Canonical SMILES | CC1=CC(=NN1C2=CC=CC(=C2)C#N)C(F)(F)F |

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile possesses specific physical and chemical properties that define its behavior in different environments and reactions. The compound is characterized by the following key parameters:

| Property | Value |

|---|---|

| CAS Number | 209958-67-8 |

| Molecular Formula | C12H8F3N3 |

| Molecular Weight | 251.21 g/mol |

| IUPAC Name | 3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzonitrile |

| Standard InChI | InChI=1S/C12H8F3N3/c1-8-5-11(12(13,14)15)17-18(8)10-4-2-3-9(6-10)7-16/h2-6H,1H3 |

| Standard InChIKey | CCGSYRHGIZXTOX-UHFFFAOYSA-N |

| SMILES Notation | CC1=CC(=NN1C2=CC=CC(=C2)C#N)C(F)(F)F |

| PubChem Compound ID | 10800720 |

The presence of the trifluoromethyl group (CF3) significantly influences the compound's lipophilicity and metabolic stability, which are crucial factors in drug development. Additionally, the nitrile group (C≡N) in the benzonitrile moiety provides a reactive site for further chemical modifications, making this compound a versatile intermediate in organic synthesis.

Structural Features

-

A pyrazole ring with:

-

A methyl group at the 5-position

-

A trifluoromethyl group at the 3-position

-

-

A benzonitrile moiety connected to the nitrogen atom at position 1 of the pyrazole ring

-

A cyano group (C≡N) at the meta position of the benzene ring

This structural arrangement results in a compound with distinct electronic properties. The electron-withdrawing nature of both the trifluoromethyl and cyano groups creates an electron-deficient system, which influences its reactivity and potential interactions with biological targets.

Compounds containing trifluoromethyl-substituted pyrazoles have been found to exhibit enhanced binding to certain protein targets due to the unique electronic and steric properties of the CF3 group. This structural feature often leads to improved pharmacokinetic properties in drug candidates, including better absorption and distribution profiles .

Biological Activities and Applications

Applications in Medicinal Chemistry

The structural features of 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile make it potentially valuable in medicinal chemistry:

-

As a building block for the synthesis of more complex bioactive molecules

-

As a potential pharmacophore in drug discovery programs

-

As an intermediate in the development of imaging agents or diagnostic tools

The presence of the trifluoromethyl group often enhances the pharmacological properties of compounds, making them valuable in drug discovery and development. The trifluoromethyl group can improve metabolic stability, enhance binding affinity to target proteins, and increase lipophilicity, all of which are desirable properties in drug candidates.

Research Applications

In addition to potential therapeutic applications, 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile serves as a valuable research tool:

-

As a model compound for studying structure-activity relationships

-

As a reference standard in analytical chemistry

-

As a probe for investigating specific biochemical pathways

The compound's well-defined structure and properties make it useful for comparative studies and for developing new synthetic methodologies in organic chemistry.

Structure-Activity Relationship Studies

Understanding the relationship between the structure of 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile and its potential biological activities is crucial for its application in drug discovery and development.

Key Structural Features Affecting Activity

Several structural elements of the compound potentially influence its biological activity:

Research on similar compounds suggests that modifications to these key structural features can significantly alter the biological activity profile, allowing for the development of derivatives with optimized properties for specific applications .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds provides insights into the potential biological activities of 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile:

This comparative analysis suggests that 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile may exhibit interesting biological properties that could be exploited in various applications, particularly in medicinal chemistry.

A Comprehensive Analysis of Chemical Properties and Applications

The chemical properties of 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile are significantly influenced by its structural features. The compound's reactivity is primarily determined by the presence of the cyano group and the trifluoromethyl substituent, both of which are electron-withdrawing groups. These features make the compound potentially useful in various applications, including as an intermediate in organic synthesis and as a building block in medicinal chemistry.

Research on similar trifluoromethyl-pyrazole derivatives indicates that these compounds can undergo various chemical transformations, including:

-

Reduction of the nitrile group to form amines or aldehydes

-

Functionalization of the pyrazole ring through metalation reactions

-

Cross-coupling reactions to introduce additional substituents

The development of functionalized trifluoromethyl-pyrazoles has been enhanced by recent advances in synthetic methodology. For instance, the direct ortho-metalation (DoM) reaction of brominated trifluoromethyl-pyrazoles followed by catalytic reductive debromination has been demonstrated as an effective method for introducing functional groups at specific positions .

Future Research Directions

The current state of research on 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile suggests several promising avenues for future investigation:

Synthetic Methodology Development

Further refinement of synthetic routes to produce 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile more efficiently and with higher yields remains an important area for development. This could involve:

-

Exploration of green chemistry approaches to reduce environmental impact

-

Application of flow chemistry techniques for improved scalability

-

Development of catalytic methods for key transformation steps

These advancements would facilitate the more widespread use of this compound in various applications.

Biological Activity Screening

Comprehensive screening of 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile against various biological targets could reveal novel activities and applications. Potential areas for investigation include:

-

Antimicrobial activity screening

-

Evaluation as a potential anti-inflammatory agent

-

Assessment of activity against specific enzyme systems

-

Investigation of potential applications in neurological disorders

The structural features of this compound, particularly the trifluoromethyl group, suggest that it may exhibit interesting pharmacological properties that have yet to be fully explored.

Development of Derivatives

The synthesis and evaluation of derivatives of 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile could lead to compounds with enhanced properties for specific applications. Possible modifications include:

-

Substitution of the benzene ring with various functional groups

-

Modification of the nitrile group to other functionalities

-

Variation of the substituents on the pyrazole ring

Such structural modifications could be guided by computational studies to predict properties and potential biological activities, streamlining the development process.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume